cis-4,5-Dihydro-2,4,5-trimethyloxazole
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Overview
Description
Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of oxazole, characterized by the presence of three methyl groups at positions 2, 4, and 5, and a trans-configuration. This compound is part of a larger class of oxazole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- can be achieved through various methods. One common approach involves the regio- and diastereoselective photocycloaddition reaction with aliphatic and aromatic aldehydes to yield erythro α-amino, β-hydroxy methyl ketones . Another method includes the van Leusen reaction, which allows the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under basic conditions .
Industrial Production Methods
Industrial production of oxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is one of the classic methods used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert oxazoles to oxazolines.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide for formylation, and bases such as sodium hydride for deprotonation reactions . Photocycloaddition reactions often require light sources and specific catalysts to achieve the desired regio- and diastereoselectivity .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, which can be further functionalized for specific applications .
Scientific Research Applications
Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- include:
- 2,4,4-Trimethyl-2-oxazoline
- 2-Oxazoline, 2,4,4-trimethyl-
- 2,4,4-Trimethyl-1,3-oxazoline
- 4,5-Dihydro-2,4,4-trimethyloxazole
- 2,4,4-Trimethyl-delta^2-oxazoline
Uniqueness
What sets Oxazole, 4,5-dihydro-2,4,5-trimethyl-, trans- apart from its similar compounds is its specific trans-configuration and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with other molecules, making it valuable in various research and industrial applications .
Properties
CAS No. |
23236-41-1 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2,4,5-trimethyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3 |
InChI Key |
AOCHNXXMYIQWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=N1)C)C |
Origin of Product |
United States |
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